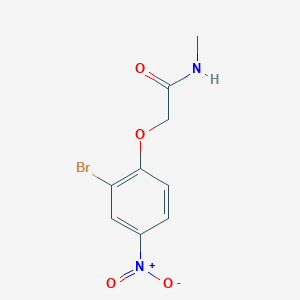

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-bromo-4-nitrophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O4/c1-11-9(13)5-16-8-3-2-6(12(14)15)4-7(8)10/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTLBQLSMLSBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-(2-bromo-4-nitrophenoxy)-N-methylacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming aryl ethers.[1] This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and explains the critical causality behind the selection of reagents and reaction conditions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a substituted aryl ether acetamide. The presence of a nitro group, a bromine atom, and an acetamide side chain on a central phenyl ring makes it a versatile scaffold. The electron-withdrawing nature of the nitro and bromo substituents can significantly influence the molecule's electronic properties and potential biological activity, making it an attractive target for library synthesis in drug discovery programs.

The most logical and efficient pathway for constructing the target molecule is the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3] In this specific application, the synthesis involves two key starting materials:

-

2-Bromo-4-nitrophenol : The source of the aromatic core and the nucleophile (after deprotonation).

-

2-Chloro-N-methylacetamide (or 2-Bromo-N-methylacetamide) : The electrophile, which provides the N-methylacetamide side chain.

The general reaction scheme is presented below:

Caption: General reaction scheme for the synthesis.

The Underlying Chemistry: Mechanism and Rationale

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the hydroxyl group of 2-Bromo-4-nitrophenol. Phenols are weakly acidic, and a suitable base is required to generate the more nucleophilic phenoxide anion.[5]

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for this purpose.[4] It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the electrophile. Stronger bases like sodium hydride (NaH) could also be used but require stricter anhydrous conditions.[3] K₂CO₃ is often preferred in industrial settings due to its lower cost, ease of handling, and simpler workup.

Step 2: SN2 Nucleophilic Attack

The resulting 2-bromo-4-nitrophenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloro-N-methylacetamide—the carbon atom bonded to the chlorine. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks.[2]

-

Choice of Electrophile: The reaction requires an alkyl halide with a good leaving group. Both 2-chloro-N-methylacetamide and 2-bromo-N-methylacetamide are suitable. The bromo- derivative is generally more reactive than the chloro- derivative, as bromide is a better leaving group than chloride. However, the chloro- derivative is often more cost-effective and readily available.[6] For this guide, we will detail the protocol using the more common 2-chloro-N-methylacetamide.

-

Choice of Solvent: The SN2 reaction is best conducted in a polar aprotic solvent.[5] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They can dissolve both the ionic phenoxide and the organic electrophile, and they solvate the cation (K⁺) while leaving the anion (the phenoxide) relatively "bare" and highly reactive.[4][5] Acetone can also be used and is a more environmentally benign option, though the reaction may require higher temperatures or longer reaction times.

Caption: The Sₙ2 mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. |

| 2-Bromo-4-nitrophenol | 609-19-8 | 218.01 | 1.0 |

| 2-Chloro-N-methylacetamide | 925-98-4 | 107.54 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For Workup |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For Workup |

| Brine (Saturated NaCl solution) | N/A | N/A | For Workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Bromo-4-nitrophenol (e.g., 10.9 g, 50 mmol, 1.0 eq).

-

Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the phenol. To this solution, add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).

-

Formation of Phenoxide : Stir the mixture vigorously at room temperature for 30 minutes under a nitrogen atmosphere. The formation of the potassium phenoxide salt may be observed as a color change.

-

Addition of Electrophile : Slowly add 2-Chloro-N-methylacetamide (5.9 g, 55 mmol, 1.1 eq) to the reaction mixture. A slight exotherm may be observed.

-

Reaction : Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Quenching and Workup : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 500 mL of cold deionized water. A solid precipitate of the crude product should form.

-

Isolation of Crude Product : Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Purification : The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques, such as:

-

Melting Point: To assess purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

FTIR Spectroscopy: To identify key functional groups.

References

- Benchchem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. Benchchem.

-

Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

PubChem. (n.d.). N-(2-bromo-4-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Drug Intermediate Control. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. medchemexpress.com [medchemexpress.com]

Physicochemical properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (CAS No. 32865-02-0). Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of the title compound. It offers a combination of predicted data and established experimental protocols to facilitate its scientific investigation. The guide emphasizes the rationale behind experimental choices and provides detailed, step-by-step methodologies for key analyses.

Introduction

2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a substituted phenoxyacetamide derivative. The molecule incorporates several key functional groups that are of interest in medicinal chemistry and materials science: a halogenated and nitrated aromatic ring, an ether linkage, and an N-methylated amide. The presence of a bromine atom and a nitro group on the phenyl ring significantly influences the molecule's electronic properties, potentially conferring biological activity. The amide functionality can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.

This guide serves as a foundational resource for researchers working with 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. It outlines the necessary steps to synthesize and characterize the compound, enabling further investigation into its potential applications.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is presented below.

Figure 1: Chemical structure of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C9H9BrN2O4 | PubChem |

| Molecular Weight | 299.08 g/mol | PubChem |

| CAS Number | 32865-02-0 | PubChem |

| Predicted logP | 1.8 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthesis and Purification

A plausible and efficient method for the synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is via a Williamson ether synthesis. This involves the reaction of the sodium salt of 2-bromo-4-nitrophenol with an N-substituted haloacetamide, such as N-methyl-2-chloroacetamide.

Proposed Synthetic Workflow

Figure 2: Proposed workflow for the synthesis and characterization of the title compound.

Detailed Experimental Protocol: Synthesis

Materials:

-

2-Bromo-4-nitrophenol

-

N-methyl-2-chloroacetamide

-

Sodium hydroxide (NaOH)

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Formation of the Phenoxide: In a 250 mL round-bottom flask, dissolve 2-bromo-4-nitrophenol (1.0 eq) in anhydrous acetone (100 mL). To this solution, add finely ground sodium hydroxide (1.05 eq) portion-wise while stirring. The formation of the sodium phenoxide should result in a color change. Stir the mixture at room temperature for 30 minutes.

-

Nucleophilic Substitution: To the suspension of the sodium phenoxide, add N-methyl-2-chloroacetamide (1.1 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with vigorous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the sodium chloride byproduct and any unreacted sodium hydroxide. Wash the collected solid with a small amount of cold acetone.

-

Isolation: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. The resulting crude solid is then subjected to purification.

Detailed Experimental Protocol: Purification

Procedure:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of hot deionized water dropwise until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water (1:1), and dry them in a vacuum oven at 50-60 °C.

Physicochemical Characterization

Accurate characterization of the physicochemical properties of a compound is essential for its development and application. The following protocols are recommended for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Protocol:

-

Place a small amount of the dried, purified compound into a capillary tube sealed at one end.

-

Compact the sample by tapping the tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

Solubility Assessment

Rationale: Solubility in various solvents is a critical parameter for drug delivery, formulation, and further chemical reactions.

Protocol:

-

Prepare a set of vials containing 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, chloroform).

-

Add a pre-weighed amount (e.g., 1 mg) of the compound to each vial.

-

Vortex each vial for 1 minute and visually inspect for dissolution.

-

If the compound dissolves, add another pre-weighed amount and repeat until the solution is saturated.

-

Express solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectroscopic Analysis

Rationale: Spectroscopic techniques provide unambiguous confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity. The expected spectrum should show signals for the aromatic protons, the methylene protons of the acetamide side chain, and the N-methyl protons.

-

¹³C NMR: Provides information about the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected peaks include C-H stretching (aromatic and aliphatic), C=O stretching (amide), N-H bending (amide), C-N stretching, and N-O stretching (nitro group).

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Potential Applications and Further Research

While specific applications for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide are not yet extensively documented, its structural features suggest several areas for potential investigation:

-

Medicinal Chemistry: The phenoxyacetamide scaffold is present in a number of biologically active compounds. The bromo and nitro substituents can modulate the pharmacokinetic and pharmacodynamic properties. Further research could involve screening this compound for various biological activities, such as antimicrobial, antifungal, or anticancer properties.

-

Materials Science: The presence of a nitro group, a known electron-withdrawing group, could impart interesting optical or electronic properties to the molecule, making it a candidate for investigation in materials science applications.

Further research should focus on a thorough biological evaluation of the compound, as well as exploring its utility as a building block in the synthesis of more complex molecules.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, purification, and physicochemical characterization of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. By following the detailed protocols outlined herein, researchers can confidently prepare and characterize this compound, paving the way for its further investigation and potential application in various scientific fields.

References

-

PubChem. (n.d.). 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

[1]

Executive Summary & Chemical Context

Compound: 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Molecular Formula: C

Experimental Configuration (Standardized Protocol)

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. This protocol ensures self-validating results through the observation of the characteristic bromine isotope pattern.

| Parameter | Setting / Description |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive (+ve) |

| Capillary Voltage | 3.0 – 3.5 kV |

| Cone Voltage | 20 – 40 V (Variable for in-source fragmentation) |

| Collision Energy (CID) | Stepped: 15, 30, 45 eV (to capture full pathway) |

| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile (Gradient) |

| Injection Concentration | 1–10 µg/mL |

Analyst Note: The amide nitrogen is the most probable site of protonation (

), driving the subsequent charge-remote and charge-proximate fragmentation mechanisms.[1]

Spectral Characteristics & Molecular Ion

The mass spectrum of this compound is dominated by the unique isotopic signature of bromine.[2]

-

Parent Ion (

): -

Isotope Pattern: A distinct 1:1 doublet separated by 2 Da. This is the primary diagnostic filter. Any fragment retaining the bromine atom must exhibit this 1:1 ratio. Fragments losing bromine will revert to a standard carbon isotope profile.

Detailed Fragmentation Pathways

The fragmentation of the protonated molecule (

Pathway A: Amide Bond Cleavage (The "Acylium" Route)

Protonation at the amide oxygen or nitrogen facilitates the cleavage of the amide bond.

-

Neutral Loss: Methylamine (CH

NH -

Mechanism: Inductive cleavage driven by the carbonyl.

-

Fragment Ion: m/z 258 / 260 (Acylium ion:

).[1]-

Diagnostic Value: High.[2] Confirms the N-methyl tail.

-

Pathway B: Ether Linkage Cleavage (The "Phenolic" Route)

The ether bond (

-

Mechanism: Hydrogen rearrangement (typically from the amide nitrogen or alpha-carbon) to the phenoxy oxygen, followed by cleavage.

-

Fragment Ion (Side Chain): m/z 72 (

, N-methylacetamide cation).[1]-

Observation: This low-mass ion is often the base peak at high collision energies.

-

-

Fragment Ion (Aromatic Core): m/z 218 / 220 (2-Bromo-4-nitrophenol cation, if charge retention switches).[1]

Pathway C: Nitro & Bromine Elimination (High Energy)

At higher collision energies (>35 eV), the aromatic core degrades.

-

Loss of NO

: Transition from m/z 218 -

Loss of Br: Homolytic cleavage of the C-Br bond.

-

From Parent: m/z 289

m/z 210 (Loss of Br radical, even electron

-

Summary Table of Diagnostic Ions

| m/z ( | Identity | Formula | Loss (Neutral) |

| 289 / 291 | C | — | |

| 258 / 260 | Acylium Cation | C | -CH |

| 230 / 232 | Phenoxy Cation | C | -C |

| 218 / 220 | Protonated Phenol | C | -C |

| 72 | Side Chain Cation | C | Neutral Phenol Loss |

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the hierarchical fragmentation logic.

Figure 1: ESI(+) Fragmentation pathway of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide showing primary cleavage sites.[1]

Interpretation Protocol

To confirm the identity of this compound in a sample:

-

Scan Full MS: Locate the doublet at m/z 289/291. If the ratio is not ~1:1, the compound is not monobrominated.

-

Perform MS/MS (Product Ion Scan): Select m/z 289 as the precursor.

-

Check for m/z 72: The presence of this ion confirms the N-methylacetamide tail.

-

Check for m/z 258: This confirms the connectivity of the carbonyl to the ether oxygen (loss of amine only).

-

Check for m/z 218: This confirms the core structure is 2-bromo-4-nitrophenol.[1]

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

NIST Mass Spectrometry Data Center. (2023). Acetamide, N-(4-nitrophenyl)- Fragmentation Data. NIST Chemistry WebBook. Available at: [Link] (Used as structural analog for nitro-amide fragmentation).[1]

-

Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Source for nitro-group loss mechanisms).[1][3]

A Technical Guide to Determining the Solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide in Common Laboratory Solvents

Introduction: The Crucial Role of Solubility for Novel Chemical Entities

In the realms of chemical research, drug discovery, and materials science, the successful application of a novel compound is fundamentally tethered to its solubility. For a compound like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, a molecule with potential applications stemming from its complex functionality, understanding its behavior in various solvents is not merely a preliminary step but a critical determinant of its entire lifecycle. Solubility dictates the feasibility of its synthesis and purification, its formulation into useful products, and, in the pharmaceutical context, its bioavailability and therapeutic efficacy.[1][2] Poor solubility can terminate the development of an otherwise promising chemical entity.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility determination of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. In the absence of established public data for this specific molecule, we will build a strategy from first principles, combining theoretical understanding with robust, field-proven experimental protocols. The objective is to empower the researcher to not just measure, but to understand and predict the solubility behavior of this and other novel compounds.

Chapter 1: Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a complex interplay of physical and chemical forces, governed by the principles of thermodynamics. The overarching rule, "like dissolves like," serves as a useful heuristic, but a deeper, more quantitative understanding is essential for systematic solvent screening.[5]

Thermodynamic Principles of Dissolution

The spontaneity of the dissolution process is determined by the change in Gibbs Free Energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. This equation reveals a critical balance:

-

Enthalpy of Solution (ΔH): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

Lattice Energy: For a solid like 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, significant energy is first required to overcome the crystal lattice energy (an endothermic process).

-

Solvation Energy: Energy is then released when the solute molecules are solvated by the solvent molecules (an exothermic process).

-

The net result can be either endothermic (ΔH > 0), where the system absorbs heat, or exothermic (ΔH < 0), where heat is released.[6][7]

-

-

Entropy of Solution (ΔS): This term represents the change in disorder. Typically, when a highly ordered solid crystal dissolves into a liquid, the entropy increases (ΔS > 0) as the molecules become more randomly distributed.[7] This favorable entropy change is a primary driving force for dissolution.

The effect of temperature on solubility is governed by Le Chatelier's Principle. For most solids, the dissolution process is endothermic (ΔH > 0), meaning an increase in temperature will increase solubility by shifting the equilibrium toward dissolution.[6][8]

Predicting Solubility from Molecular Structure

A detailed analysis of the 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide structure provides crucial clues to its likely solubility behavior.

-

Aromatic Core (Phenoxy group): The phenyl ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents.

-

Bromo and Nitro Groups: These are strongly electron-withdrawing groups that introduce significant polarity and dipole moments to the molecule. The nitro group, in particular, can act as a hydrogen bond acceptor.

-

N-methylacetamide Group: This is a highly polar amide group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the N-H bond (if present, though here it is N-methyl) would be a hydrogen bond donor. The presence of the amide functionality significantly increases the potential for interaction with polar protic and aprotic solvents.

-

Overall Character: The molecule possesses distinct polar and nonpolar regions, making it amphiphilic to a degree. Its large, rigid structure and the presence of strong polar groups suggest that crystal lattice energy could be high, potentially limiting solubility. We can predict that it will exhibit poor solubility in very nonpolar solvents (like hexanes) and may also have limited solubility in water due to the large hydrophobic aromatic portion. Its best solubility is likely to be found in polar aprotic solvents that can disrupt the crystal lattice and solvate the polar functional groups.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) provide a more powerful, numerical framework.[9] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The principle is that substances with similar HSP values are likely to be miscible.[10][11] The "distance" (Ra) between two substances in this 3D Hansen space can be calculated:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. This system is particularly powerful because it can predict the behavior of solvent blends. A mixture of two poor solvents can become a good solvent if the combined HSP of the blend falls within the "solubility sphere" of the solute.[12]

Chapter 2: A Practical Guide to Experimental Solubility Determination

With a solid theoretical foundation, we can now design an efficient and accurate experimental plan to determine the solubility of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide.

Strategic Solvent Selection

A well-chosen set of solvents is crucial for building a comprehensive solubility profile. The selection should span a wide range of polarities and chemical families.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Rationale |

| Non-Polar | n-Hexane | 0.1 | Represents aliphatic hydrocarbons. |

| Toluene | 2.4 | Represents aromatic hydrocarbons. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common, moderately polar solvent. |

| Ethyl Acetate | 4.4 | An ester with moderate polarity. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether with good solvating power. | |

| Acetone | 5.1 | A ketone, highly polar aprotic. | |

| Acetonitrile (ACN) | 5.8 | Highly polar, common in chromatography. | |

| Dimethylformamide (DMF) | 6.4 | Strong polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A very strong polar aprotic solvent, often used for initial stock solutions.[13] | |

| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol. |

| Ethanol | 4.3 | A common, relatively safe alcohol. | |

| Methanol | 5.1 | The most polar of the simple alcohols. | |

| Water | 10.2 | The universal biological solvent; pH should be controlled (e.g., buffered to 7.4). |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility, providing the most accurate and reliable data.[14] It measures the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation:

-

Accurately weigh an excess amount of solid 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide into a series of glass vials (one for each solvent). "Excess" means enough solid will remain undissolved at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C). The temperature must be strictly controlled and recorded.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the undissolved solid.

-

To remove any remaining microscopic particles, the sample must be filtered. Use a syringe filter (e.g., 0.22 µm PTFE) that is chemically compatible with the solvent and does not adsorb the solute. Discard the first portion of the filtrate to saturate any potential binding sites on the filter.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

-

A standard calibration curve must be prepared using solutions of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the results in units such as mg/mL and mol/L.

-

High-Throughput Screening: Kinetic Solubility

In early-stage research where rapid screening of many compounds or conditions is needed, kinetic solubility assays are often employed.[13] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often via nephelometry (light scattering).[15]

Key Distinction: It is vital to understand that kinetic solubility is not the same as thermodynamic solubility. It often overestimates solubility because the starting material is already in solution, bypassing the energy barrier of crystal lattice dissolution. However, it provides a rapid and valuable rank-ordering of compounds for initial assessment.[13]

Visualizing the Workflow and Concepts

Diagrams can clarify complex experimental and theoretical relationships.

Caption: Experimental workflow for the Shake-Flask solubility method.

Caption: Relationship between molecular properties and solubility.

Conclusion: Building a Comprehensive Solubility Profile

Determining the solubility of a novel compound such as 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide is a foundational activity in its scientific development. While no pre-existing data may be available, a systematic approach grounded in the thermodynamics of dissolution and executed via robust experimental protocols like the shake-flask method can yield a comprehensive and reliable solubility profile. This data is invaluable, guiding solvent selection for synthesis and purification, informing formulation strategies, and ultimately enabling the transition of a promising molecule from the laboratory to its final application.

References

-

Hansen, C. M. (n.d.). Hansen solubility parameters (HSP). ResearchGate. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Hansen, C. M., & Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]

-

Lower, S. (n.d.). Lecture 3: Solubility of Gases, Liquids, and Solids in Liquids ΔG = ΔH – TΔS. [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Purdue University. (n.d.). Solubility. [Link]

-

Verwer, P., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

-

Pobudkowska, A., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC. [Link]

-

Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

Handbook of Critically Curated Data. (2024). Predicting Solubility of New Drugs. [Link]

-

Lee, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ResearchGate. [Link]

-

ChemRxiv. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. [Link]

-

Defense Technical Information Center. (n.d.). A THERMODYNAMIC ANALYSIS OF SOLUBILITY IN LIQUID METAL SYSTEMS. [Link]

-

ACS Publications. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. [Link]

-

Wikipedia. (n.d.). Solubility. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]

-

ResearchGate. (2025). Solvent selection for pharmaceuticals. [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomed Pharmacol J. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. schrodinger.com [schrodinger.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Solubility [chem.fsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. paint.org [paint.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. raytor.com [raytor.com]

- 15. inventivapharma.com [inventivapharma.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Bioactive Scaffold

The compound 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide represents a fascinating, yet largely uncharacterized, molecule at the confluence of several pharmacologically active structural motifs. While direct studies on this specific molecule are not prevalent in the current body of scientific literature, its constituent parts—the phenoxyacetamide core, the bromoacetamide moiety, and the nitrophenyl group—each have well-documented roles in a variety of biological processes. This guide, therefore, embarks on a deductive exploration of its potential mechanisms of action. By dissecting the known activities of structurally analogous compounds, we can construct a series of well-founded hypotheses regarding its biological targets and cellular effects. This document is intended to serve as a foundational resource for researchers poised to investigate this promising compound, offering a roadmap for its systematic evaluation.

I. Molecular Profile and Physicochemical Properties

To understand the potential biological activity of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, we must first consider its fundamental chemical and physical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological macromolecules.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C9H9BrN2O4 | PubChem |

| Molecular Weight | 290.08 g/mol | PubChem |

| Structure | A phenoxy ring substituted with bromo and nitro groups, linked via an ether bond to an N-methylacetamide moiety. | Inferred from name |

| Reactivity | The bromoacetamide group is a potential electrophile, capable of forming covalent bonds with nucleophilic residues in proteins.[1] The nitro group is a strong electron-withdrawing group that can undergo metabolic reduction to reactive intermediates.[2][3] |

II. Putative Mechanisms of Action: A Triad of Hypotheses

Based on the chemical functionalities present in 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide and the documented activities of related compounds, we propose three primary putative mechanisms of action. These are not mutually exclusive and may act in concert to produce a complex pharmacological profile.

Hypothesis 1: Covalent Inhibition of Key Cellular Enzymes via the Bromoacetamide Moiety

The presence of a bromoacetamide group strongly suggests that 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide may function as a covalent inhibitor.[1] Haloacetamides are known to be reactive electrophiles that can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine within protein active sites or allosteric pockets.[1][4] This irreversible or slowly reversible binding can lead to potent and prolonged inhibition of enzyme activity.

Causality Behind this Hypothesis:

-

Precedent of Covalent Modification: The bromoacetamide functional group is a well-established "warhead" in the design of covalent inhibitors.[1]

-

Broad Pharmacological Activities of Phenoxyacetamides: The diverse biological effects of phenoxyacetamide derivatives, including anticancer and anti-inflammatory actions, could be explained by the targeted inactivation of key enzymes in relevant pathways.[5][6]

Potential Protein Targets:

-

Cysteine Proteases: A large family of enzymes involved in processes ranging from apoptosis (caspases) to protein degradation (cathepsins).

-

Kinases: Many kinases have accessible cysteine residues in or near their active sites, making them susceptible to covalent inhibition.

-

Enzymes in Inflammatory Pathways: For example, components of the NF-κB and MAPK signaling cascades.

Hypothesis 2: Modulation of Inflammatory Signaling Pathways (NF-κB and MAPK)

A significant body of evidence points to the anti-inflammatory properties of phenoxy and nitrophenyl-containing compounds.[5] The NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of the inflammatory response, and their inhibition is a key therapeutic strategy.[7][8][9][10][11][12]

Causality Behind this Hypothesis:

-

Anti-inflammatory Activity of Analogs: A related compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, has demonstrated anti-inflammatory activity.[5]

-

Role of Nitro Groups: The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enhancing its binding to protein targets in these pathways.[2][3][13][14]

Proposed Mechanism of Pathway Inhibition:

The compound could interfere with these pathways at several key junctures:

-

Inhibition of IKK (IκB Kinase): Preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[11][15]

-

Direct Inhibition of NF-κB DNA Binding: Although less common for small molecules, it is a possible mechanism.

-

Inhibition of Upstream Kinases in the MAPK Cascade: Such as MEK1/2 or p38 MAPK, preventing the activation of downstream transcription factors.[7][8][16]

Hypothesis 3: Disruption of Cellular Homeostasis and Integrity

The reactive nature of both the bromoacetamide and nitrophenyl moieties suggests that 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide could induce cellular stress and disrupt fundamental cellular processes, leading to cytotoxicity, particularly in rapidly proliferating cells or microorganisms.

Causality Behind this Hypothesis:

-

Cytoskeleton Disruption: 2-bromoacetamide, a related compound, has been shown to impair oocyte maturation by disrupting the cytoskeleton.[17][18][19][20]

-

Antimicrobial Potential: The phenoxyacetamide scaffold is present in compounds with antitubercular activity, and a common mechanism of action for antibiotics is the inhibition of cell wall synthesis.[21][22][23][24]

-

Redox Cycling and Oxidative Stress: The nitro group can be enzymatically reduced to form nitro radical anions, which can then react with molecular oxygen to produce superoxide radicals and other reactive oxygen species (ROS).[2][3] This can lead to oxidative stress and cellular damage.

III. Experimental Validation: A Phased Approach

To systematically investigate the putative mechanisms of action of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide, a multi-tiered experimental approach is recommended.

Phase 1: General Biological Activity Screening

The initial phase should focus on confirming the predicted biological activities in cellular models.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Line Selection: A panel of cell lines should be chosen, including a cancer cell line (e.g., a human leukemia or breast cancer cell line), a macrophage cell line for inflammatory studies (e.g., RAW 264.7), and a non-cancerous cell line for assessing general cytotoxicity (e.g., human embryonic kidney cells, HEK293).

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Assay: Cell viability is assessed using an MTT or similar metabolic assay. Cytotoxicity can be measured by a lactate dehydrogenase (LDH) release assay.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated for each cell line and time point.

| Assay | Purpose | Expected Outcome if Hypothesis is Supported |

| MTT Assay | Measures metabolic activity as an indicator of cell viability. | A dose-dependent decrease in cell viability, particularly in cancer cell lines. |

| LDH Assay | Measures membrane integrity as an indicator of cytotoxicity. | A dose-dependent increase in LDH release, indicating cell death. |

Phase 2: Mechanistic Deep Dive

Based on the results of Phase 1, the subsequent experiments should be designed to probe the specific molecular mechanisms.

Experimental Protocol: In Vitro Enzyme Inhibition Assays with Pre-incubation

-

Enzyme Selection: Based on literature for related compounds, select a representative enzyme from a target class, for example, a cysteine protease like papain or a kinase.

-

Assay: Measure the enzyme's activity in the presence of varying concentrations of the compound. Crucially, perform the assay with and without a pre-incubation period of the enzyme with the compound.

-

Data Analysis: A time-dependent increase in inhibition (i.e., a lower IC50 after pre-incubation) is a hallmark of covalent inhibitors.[1][25][26][27][28]

Experimental Protocol: Mass Spectrometry for Adduct Formation

-

Incubation: Incubate the target protein with the compound.

-

Digestion: Digest the protein into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides that have been modified by the compound.[29][30] The mass of the compound will be added to the modified peptide.

Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways

-

Cell Treatment: Treat macrophage cells (e.g., RAW 264.7) with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the compound.

-

Protein Extraction: Extract total protein from the cells at various time points.

-

Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) and total forms of key signaling proteins, such as p65 (NF-κB), IκBα, p38, and ERK1/2.

-

Data Analysis: A decrease in the ratio of phosphorylated to total protein for these signaling molecules in the presence of the compound would indicate inhibition of the pathway.[31][32][33]

Experimental Protocol: Immunofluorescence Staining of the Cytoskeleton

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent.

-

Staining: Stain the actin cytoskeleton with fluorescently-labeled phalloidin and microtubules with an anti-tubulin antibody. Stain the nucleus with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. Disruption of the filamentous actin network or microtubule depolymerization would support this hypothesis.[18]

IV. Visualizing the Proposed Mechanisms and Workflows

To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams are provided.

Figure 1: Experimental workflow for validating covalent inhibition.

Figure 2: Proposed inhibition of NF-κB and MAPK signaling pathways.

V. Concluding Remarks and Future Directions

The structural features of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide strongly suggest a molecule of significant biological potential. The hypotheses presented in this guide—covalent inhibition, modulation of inflammatory signaling, and disruption of cellular homeostasis—provide a robust framework for initiating a comprehensive investigation into its mechanism of action. The proposed experimental workflows offer a clear and logical path for validating these hypotheses. Future research should also consider the potential for this compound to be metabolically activated, particularly through the reduction of the nitro group, which could generate additional reactive species with their own unique biological effects. A thorough understanding of the mechanism of action of this compound will be crucial for any future development as a therapeutic agent or as a chemical probe to study complex biological systems.

VI. References

-

Use of Inhibitors in the Study of MAP Kinases. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

What are MAPKs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

-

Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). (2017, November 1). AACR Journals. Retrieved February 14, 2026, from [Link]

-

An introduction to the MAPK signaling pathway and pan-RAF inhibitors. (2024, February 20). VJOncology. Retrieved February 14, 2026, from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2022, April 15). PMC. Retrieved February 14, 2026, from [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023, September 21). PMC. Retrieved February 14, 2026, from [Link]

-

TRPM4 Inhibition: An Unexpected Mechanism of NO-Induced Vasodilatation. (2022, March 24). Function. Retrieved February 14, 2026, from [Link]

-

NF-κB Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved February 14, 2026, from [Link]

-

Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Identification of a Binding Site for Small Molecule Inhibitors Targeting Human TRPM4. (2024, January 23). Biorxiv. Retrieved February 14, 2026, from [Link]

-

CovalentInDB: a comprehensive database facilitating the discovery of covalent inhibitors. (2020, October 17). Nucleic Acids Research | Oxford Academic. Retrieved February 14, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC. Retrieved February 14, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved February 14, 2026, from [Link]

-

Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. (2021, July 12). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Species-Specific Effects of Cation Channel TRPM4 Small-Molecule Inhibitors. (n.d.). Frontiers. Retrieved February 14, 2026, from [Link]

-

Interactions of pharmaceuticals and other xenobiotics on key detoxification mechanisms and cytoskeleton in Poeciliopsis lucida hepatocellular carcinoma, PLHC-1 cell line. (2013, February 15). PubMed. Retrieved February 14, 2026, from [Link]

-

The TRPM4 channel inhibitor 9-phenanthrol. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

An update on the discovery and development of reversible covalent inhibitors. (2023, April 29). PMC. Retrieved February 14, 2026, from [Link]

-

Nitro group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 14, 2026, from [Link]

-

Study Identifies Cytoskeleton Disruption as Key Mechanism in Drug-Induced Intestinal Barrier Damage. (2026, February 16). GeneOnline News. Retrieved February 14, 2026, from [Link]

-

OTAVA Covalent Inhibitors Library. (n.d.). Retrieved February 14, 2026, from [Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org. Retrieved February 14, 2026, from [Link]

-

Inhibitors of Bacterial Cell Wall Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

-

NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (n.d.). Frontiers. Retrieved February 14, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Actin-cytoskeleton disruption by actin toxins is reversible: formation.... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved February 14, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (2014, November 14). MDPI. Retrieved February 14, 2026, from [Link]

-

Cyanobacterial Cyclic Peptides Can Disrupt Cytoskeleton Organization in Human Astrocytes—A Contribution to the Understanding of the Systemic Toxicity of Cyanotoxins. (2024, August 23). MDPI. Retrieved February 14, 2026, from [Link]

-

Degenerative and Regenerative Actin Cytoskeleton Rearrangements, Cell Death, and Paradoxical Proliferation in the Gills of Pearl Gourami (Trichogaster leerii) Exposed to Suspended Soot Microparticles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]

-

Exercise, MAPK, and NF-κB signaling in skeletal muscle. (2007, July 1). Journal of Applied Physiology. Retrieved February 14, 2026, from [Link]

-

13.2A: Inhibiting Cell Wall Synthesis. (2024, November 23). Biology LibreTexts. Retrieved February 14, 2026, from [Link]

-

Inhibitors of Bacterial Cell Wall Synthesis. (2016, July 23). Basicmedical Key. Retrieved February 14, 2026, from [Link]

-

Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2023, October 5). ACS Omega - ACS Publications. Retrieved February 14, 2026, from [Link]

-

A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. (n.d.). Retrieved February 14, 2026, from [Link]

-

Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Retrieved February 14, 2026, from [Link]

-

Covalent modifications to enzymes (video). (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]

-

Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020, December 31). NIH. Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. svedbergopen.com [svedbergopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein Modification Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. geneonline.com [geneonline.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Degenerative and Regenerative Actin Cytoskeleton Rearrangements, Cell Death, and Paradoxical Proliferation in the Gills of Pearl Gourami (Trichogaster leerii) Exposed to Suspended Soot Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. bio.libretexts.org [bio.libretexts.org]

- 23. Inhibitors of Bacterial Cell Wall Synthesis | Basicmedical Key [basicmedicalkey.com]

- 24. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. OTAVA Covalent Inhibitors Library [otavachemicals.com]

- 29. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 32. journals.physiology.org [journals.physiology.org]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Silico Prediction of Molecular Targets for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

Abstract

Introduction: The Challenge of Target Deconvolution

The journey from a bioactive "hit" compound to a well-understood therapeutic lead is fraught with challenges, the most fundamental of which is identifying its molecular target(s). Phenotypic screening can reveal powerful compounds, but without knowledge of the specific proteins they interact with, optimization is difficult and predicting safety is nearly impossible. Computational, or in silico, methods offer a rapid and cost-effective suite of tools to navigate the vast proteomic landscape and predict potential compound-target interactions.[1][2][3]

This guide provides a systematic workflow to predict the targets for a novel chemical entity, 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. The causality behind this multi-pronged approach is rooted in the principle of orthogonal validation : if distinct and independent computational methods converge on the same set of protein targets, the confidence in that prediction is significantly higher than from any single method alone. We will proceed from broad, similarity-based methods to more specific, physics-based simulations, culminating in a consensus-driven hypothesis.

Workflow Overview

The following diagram outlines the integrated workflow described in this guide. Each step is designed to build upon the last, progressively refining the list of potential targets.

Caption: Overall In Silico Target Prediction Workflow.

Ligand-Based Target Prediction: The Principle of Similarity

Expertise & Causality: The foundational principle of ligand-based prediction is that structurally similar molecules often exhibit similar biological activities.[4] This approach is powerful when the 3D structure of potential targets is unknown or when rapid, large-scale screening is required. By comparing our query compound to vast databases of molecules with known bioactivity, we can infer potential targets through "guilt by association."

We will utilize public databases like ChEMBL, which contains millions of curated bioactivity data points, to identify known protein targets of molecules structurally similar to our query compound.[5][6]

Protocol 2.1: Similarity Search and Target Inference

-

Compound Preparation:

-

Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide: CN(C(=O)Cc1c(Br)cccc1[O-])C.

-

Use this SMILES string as the input for similarity searches.

-

-

Database Search:

-

Navigate to a chemical database portal such as ChEMBL.[5]

-

Utilize the "Similarity Search" function, pasting the SMILES string.

-

Set the similarity threshold (Tanimoto coefficient) to a reasonable value, typically ≥ 0.85, to identify close structural analogs.

-

-

Data Aggregation and Analysis:

-

Collect the list of structurally similar compounds returned by the search.

-

For each compound, extract its known protein targets and associated bioactivity data (e.g., IC₅₀, Kᵢ, EC₅₀).

-

Compile the data into a table, prioritizing targets that appear for multiple similar compounds.

-

Hypothetical Data Presentation

| Similar Compound ID | Tanimoto Similarity | Known Target(s) | Reported Potency (nM) |

| CHEMBLXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | IC₅₀ = 50 |

| CHEMBLXXXX2 | 0.89 | 5-Lipoxygenase (5-LOX) | IC₅₀ = 120 |

| CHEMBLXXXX3 | 0.87 | Cyclooxygenase-2 (COX-2) | IC₅₀ = 85 |

| CHEMBLXXXX4 | 0.86 | Carbonic Anhydrase IX | IC₅₀ = 250 |

This table presents hypothetical data for illustrative purposes. From this, COX-2 emerges as a recurring target among close structural analogs, making it a primary candidate for further investigation.

Structure-Based Prediction: Reverse Docking

Expertise & Causality: Unlike ligand-based methods, structure-based approaches do not depend on known active analogs. Instead, they use the 3D structure of the query ligand and screen it against a library of 3D protein structures.[7] This technique, known as reverse docking, computationally simulates the binding of a single ligand to numerous potential protein targets.[8][9][10] Its strength lies in its ability to identify novel targets and interactions that similarity searches might miss. A favorable docking score, which estimates binding affinity, suggests a potential interaction.

Protocol 3.1: High-Throughput Reverse Docking Screen

-

Ligand 3D Preparation:

-

Convert the 2D structure (SMILES) of the query compound into a 3D conformation.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D structure. This is a critical step to ensure the ligand's geometry is physically realistic.

-

-

Target Database Selection:

-

Utilize a pre-compiled library of high-quality, druggable protein structures, often derived from the Protein Data Bank (PDB). Web servers like ReverseDock provide access to such libraries.[11]

-

-

Execution of Reverse Docking:

-

Submit the prepared 3D ligand structure to a reverse docking server.

-

The server will systematically dock the ligand into the defined binding site of each protein in its library.

-

The primary output is a ranked list of proteins based on their calculated binding affinity (docking score) for the query compound.

-

Hypothetical Data Presentation

| Rank | Predicted Target | PDB ID | Docking Score (kcal/mol) | Target Class |

| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 | Kinase |

| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | Oxidoreductase |

| 3 | Carbonic Anhydrase II | 2CBA | -9.1 | Lyase |

| 4 | Tyrosine-protein kinase ABL1 | 2HYY | -8.9 | Kinase |

This table presents hypothetical data for illustrative purposes. The docking scores suggest strong potential interactions, with the kinase p38α and COX-2 (a hit from the ligand-based search) ranking highly.

Data Integration and Consensus Scoring

Trustworthiness: A self-validating system relies on the convergence of evidence from independent sources.[12][13] A target predicted by both ligand-based similarity and structure-based docking is a significantly more credible hypothesis than a target predicted by only one.

Logical Framework for Consensus

We can establish a simple but powerful logic to prioritize targets. A high-confidence hit must satisfy criteria from at least two different predictive domains.

Caption: Consensus Scoring Logic for Target Prioritization.

Based on our hypothetical results, COX-2 is identified by both ligand- and structure-based methods, elevating it to a high-confidence target. The kinase p38α is a strong hit from docking but lacks ligand-based support, making it a medium-confidence target worthy of investigation.

Hypothesis Refinement and Downstream Validation

The final computational step is to place the high-confidence targets into a biological context.

-

Pathway Analysis: Tools like KEGG and Reactome can map identified targets to specific signaling pathways. If COX-2 and p38α are the top hits, pathway analysis would immediately point towards the inflammatory response and MAPK signaling pathways . This provides a testable hypothesis about the compound's cellular effect: it may act as an anti-inflammatory agent by modulating these pathways.

-

-

Direct Binding Assays: Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct physical interaction between the compound and recombinant COX-2 and p38α proteins and to quantify binding affinity.

-

Enzymatic Assays: Perform in vitro enzyme activity assays to determine if the compound inhibits the catalytic activity of COX-2 and p38α.

-

Cell-Based Assays: Treat relevant cell lines (e.g., macrophages stimulated with LPS) with the compound and measure downstream markers of COX-2 and p38α activity, such as prostaglandin E2 (PGE₂) production or phosphorylation of MK2.

-

Conclusion

This guide has detailed a rigorous, multi-modal in silico strategy for predicting the molecular targets of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide. By systematically applying ligand-based similarity searches and structure-based reverse docking, and then integrating the results through a consensus-based framework, we can generate robust, high-confidence hypotheses. This workflow is not merely a list of steps but a logical framework designed to maximize confidence and efficiently guide resources toward the most promising targets for experimental validation. This approach transforms an uncharacterized molecule into a tool compound with a testable mechanism of action, accelerating its journey in the drug discovery pipeline.

References

-

Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Koutsoukas, A., et al. (2013). In silico target prediction for small molecules. Journal of Cheminformatics, 5(1), 27. [Link]

-

Chen, B., et al. (2023). A precise comparison of molecular target prediction methods. Digital Discovery, 2(5), 1435-1447. [Link]

-

Yang, H. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Turkish Chemical Society, Section A: Chemistry, 8(3), 899-912. [Link]

-

Koutsoukas, A., et al. (2016). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1425, 225-246. [Link]

-

Creative Biolabs. In Silico Target Prediction. Creative Biolabs Website. [Link]

-

Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse Blog. [Link]

-

Protac Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro Website. [Link]

-

Slideshare. (2016). Pharmacophore modeling. Slideshare Presentation. [Link]

-

Chen, B., et al. (2023). A precise comparison of molecular target prediction methods. ChemRxiv. [Link]

-

Cheng, F., et al. (2019). Network-based approach to prediction and population-based validation of in silico drug repurposing. Nature Communications, 10(1), 2691. [Link]

-

Tanoli, Z., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

-

Tanoli, Z. (2024). Validation guidelines for drug-target prediction methods. Helda, University of Helsinki. [Link]

-

Schaduang, W., et al. (2022). A Consensus Compound/Bioactivity Dataset for Data-Driven Drug Design and Chemogenomics. International Journal of Molecular Sciences, 23(8), 4169. [Link]

-

Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(6), 559-571. [Link]

-

Computational Chemical Genomics Screening Center. Chemogenomics Knowledgebases and Tools. University of Pittsburgh. [Link]

- Levy, D. E. (Ed.). (2006).

-

Washington University in St. Louis. Databases. Center of Regenerative Medicine. [Link]

-

EMBL-EBI. ChEMBL. EMBL-EBI Website. [Link]

-

Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1245–D1255. [Link]

-

Wisdomlib. (2024). Reverse docking: Significance and symbolism. Wisdomlib. [Link]

-

Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology, 2139, 49-65. [Link]

-

Ruiz-Moreno, A. J., et al. (2020). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. ResearchGate. [Link]

-

Sledz, P., & Kuenemann, M. A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Journal of Chemical Information and Modeling, 63(21), 6649–6655. [Link]

Sources

- 1. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Technologies in Drug Target Identification and Validation - Google Boeken [books.google.be]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. helda.helsinki.fi [helda.helsinki.fi]

- 13. tandfonline.com [tandfonline.com]

- 14. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

Discovering novel analogs of 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide

A Hit-to-Lead Technical Guide for Antitubercular Drug Discovery

Executive Summary

The compound 2-(2-Bromo-4-nitrophenoxy)-N-methylacetamide (Scaffold 1 ) has emerged from phenotypic high-throughput screening (HTS) as a promising "hit" in the search for novel antimycobacterial agents. Structurally characterized by an electron-deficient nitro-aromatic core linked via an oxyacetamide bridge, this molecule exhibits activity profiles consistent with cell wall synthesis inhibition, specifically targeting Mycobacterium tuberculosis (Mtb).

This technical guide provides a rigorous framework for the Hit-to-Lead (H2L) optimization of Scaffold 1 . Unlike generic synthesis manuals, this document focuses on the causality of design—why specific structural modifications are hypothesized to improve potency (MIC), selectivity (SI), and physicochemical properties (ADME)—and provides self-validating protocols for their execution.

Chemical Biology & Mechanistic Grounding

To optimize Scaffold 1 , we must first understand its likely mechanism of action (MoA). Based on structural homology to known antituberculars (e.g., nitroimidazoles like pretomanid), the 4-nitro group is not merely a substituent but a critical pharmacophore.

1.1 The "Warhead" Hypothesis

In Mtb drug discovery, nitro-aromatic compounds often function as prodrugs. They require bio-activation by the deazaflavin-dependent nitroreductase (Ddn ) within the bacterium. This reduction generates reactive nitrogen species (RNS) that poison the respiratory complex or inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an essential enzyme for arabinogalactan synthesis.

-

Implication for Design: The nitro group should be retained in early SAR (Structure-Activity Relationship) studies. Removal often abolishes activity.

-

Risk Factor: Nitro groups can cause mutagenicity in mammalian cells. Optimization must prioritize the Selectivity Index (SI) (Cytotoxicity CC50 / Bacterial MIC).

1.2 Structural Deconstruction

We divide Scaffold 1 into three modifiable zones:

-

Zone A (Aromatic Warhead): 2-Bromo-4-nitrophenyl ring.

-

Role: Electronic driver for nitro-reduction; lipophilic contact.

-

-

Zone B (Linker): Oxyacetamide (-O-CH2-CO-).

-

Role: Hydrogen bond acceptor (ether O) and donor/acceptor (amide).

-

-

Zone C (Tail): N-methyl group.

-

Role: Solubilizing tail; steric fit into the enzyme binding pocket.

-

Rational Analog Design Strategy